molecular formula C15H19NO9 B095448 HMBOA D-glucoside CAS No. 17622-26-3

HMBOA D-glucoside

Cat. No. B095448
CAS RN: 17622-26-3
M. Wt: 357.31 g/mol
InChI Key: PMBZSEOAOIYRMW-XGHDNVSXSA-N
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Description

HMBOA D-glucoside is a natural compound that has been found in many plants, including broccoli, cauliflower, and Brussels sprouts. It has been the subject of scientific research due to its potential health benefits. HMBOA D-glucoside is a glucosinolate, which is a type of compound that is known to have anti-cancer properties.

Scientific Research Applications

Plant Defense and Allelopathic Activity

HMBOA D-glucoside has been identified as part of a class of compounds known as benzoxazinoids, which play a crucial role in the defense mechanisms of plants against pests and diseases. An improved method of sample preparation and simultaneous HPLC separation developed allowed the separation and quantification of HMBOA and its corresponding glucosides, highlighting its significance in the genus Aphelandra (Acanthaceae). These compounds are discussed in relation to their function as defense compounds and allelochemicals, with significant differences in their amount and distribution among species analyzed, underscoring their ecological importance (Baumeler, Hesse, & Werner, 2000).

Detoxification and Herbivore Adaptation

Research into the role of HMBOA D-glucoside extends into the study of its interaction with herbivores. For instance, species-specific glucosylation of DIMBOA, a related benzoxazinoid, in larvae of the rice armyworm was investigated, revealing that glucosylation by UDP-glucosyltransferase(s) was crucial for detoxification, allowing the larvae to circumvent the defenses of host plants. This study indicates the broader implications of HMBOA glucosides in plant-herbivore interactions, suggesting a complex evolutionary arms race between plant defenses and herbivore adaptation strategies (Sasai et al., 2009).

Nutritional Supplements and Human Health

Beyond its ecological functions, derivatives of HMBOA, such as β-hydroxy-β-methylbutyrate (HMB), have been extensively studied for their potential health benefits in humans. HMB, a metabolite of leucine, has been investigated for its effects on muscle mass, strength, and body composition, particularly in older adults and individuals undergoing muscle wasting due to diseases or prolonged bed rest. These studies suggest that HMB supplementation can aid in preserving muscle mass and improving physical function, thereby highlighting the potential of HMBOA derivatives in medical and nutritional applications (Deutz et al., 2013; Vukovich, Stubbs, & Bohlken, 2001).

properties

CAS RN

17622-26-3

Product Name

HMBOA D-glucoside

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

IUPAC Name

7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21)/t9-,10-,11+,12-,14+,15?/m1/s1

InChI Key

PMBZSEOAOIYRMW-XGHDNVSXSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

synonyms

2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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